N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-methylpropyl (isobutyl) group attached to the amine nitrogen and an isopropyl group at the 1-position of the pyrazole ring. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its dihydrochloride salt form is commercially available, indicating its relevance in research settings .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-10-6-12-13(7-10)9(3)4/h6-9,11H,5H2,1-4H3 |
InChI Key |
QNMWPOZDDVBLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone. This hydrazone is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Biological Research
The compound's interactions with biological systems have been a focal point of research:
- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, which could lead to applications in drug design aimed at modulating metabolic pathways .
- Signal Transduction : Research indicates that it may affect signaling pathways related to cell growth and apoptosis, providing insights into cancer treatment strategies .
Material Science
In material science, this compound is utilized for:
- Synthesis of Polymers : The compound can serve as a building block in synthesizing novel polymers with specific physical properties .
- Development of Coatings : Its chemical properties are being explored for creating protective coatings with enhanced durability and resistance to environmental factors .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, for their antimicrobial properties. The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Research
In another investigation documented in Bioorganic & Medicinal Chemistry Letters, researchers explored the anti-inflammatory effects of this compound. The compound was shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation, suggesting its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound and its positional isomer (1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine) share the same molecular formula but differ in substituent placement (isopropyl at N1 vs. C5). This variation may influence steric effects and biological activity .
- Functional Group Diversity : The carboxamide derivative (C13H16N4O) exhibits higher polarity compared to the amine-based compounds, likely altering solubility and receptor-binding profiles .
- Synthetic Challenges : Low yields (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggest that steric hindrance or reaction optimization limits efficiency in similar syntheses .
Biological Activity
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H27N5, with a molecular weight of 289.42 g/mol. The compound features a pyrazole ring with specific alkyl substituents that influence its reactivity and biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H27N5 |
| Molecular Weight | 289.42 g/mol |
| Pyrazole Core | Present |
| Substituents | 2-methylpropyl, propan-2-yl |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer and neurological diseases. The compound's interactions with various biological targets suggest potential therapeutic applications.
The specific mechanisms of action are still under investigation, but preliminary studies suggest that the compound may modulate key biological pathways involved in cell proliferation and apoptosis. For instance, compounds with similar pyrazole structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Case Studies and Research Findings
- Anticancer Activity : A study exploring pyrazole derivatives revealed that compounds structurally related to this compound exhibited potent CDK2 inhibitory activity, with some derivatives showing sub-micromolar antiproliferative effects against various cancer cell lines (GI50 = 0.127–0.560 μM) .
- Neuroprotective Effects : Other studies have suggested potential neuroprotective effects of pyrazole derivatives, indicating their ability to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods including:
- Alkylation Reactions : Utilizing appropriate alkyl halides with pyrazole derivatives.
- Reduction Reactions : Converting nitro or carbonyl precursors to amines.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern, which influences its stability and biological activity compared to other similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-methyl-N-(2-propyl)-1H-pyrazol-4-amine | Similar pyrazole core | Potentially different biological activity |
| N,N-dimethyl-N'-(2-isopropyl)pyrazole | Dimethyl substitution at nitrogen | Different pharmacokinetic properties |
Q & A
Q. What are the optimized synthetic routes for N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, similar pyrazole derivatives are synthesized via copper-catalyzed amination under reflux (35–100°C) in polar aprotic solvents like DMSO, with cesium carbonate as a base . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to amine) and purification via column chromatography (e.g., 0–100% ethyl acetate/hexane gradients) . Microwave-assisted synthesis or flow chemistry can enhance efficiency, as noted in pyrazole analogs .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For instance, pyrazole ring protons resonate at δ 2.97–8.87 ppm, while methylpropyl groups show signals near δ 1.29 ppm (doublet for CH) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 9.5601 Å, b = 9.5210 Å) confirm molecular geometry. Hydrogen-bonding networks (N–H···N, 2.13–3.11 Å) can be analyzed using SHELX and CrysAlisPRO software .
- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]) .
Q. How do solubility and stability profiles impact experimental design in biological assays?
The compound is sparingly soluble in water but dissolves in organic solvents (e.g., DCM, DMSO). Stability under ambient conditions allows storage at 4°C for short-term use. Pre-formulation studies for in vitro assays should include solubility enhancers (e.g., cyclodextrins) and pH-adjusted buffers to prevent degradation .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding affinities and electronic properties?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS. Pyrazole analogs show binding free energies of −8.2 to −10.5 kcal/mol in docking studies .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 79.9% H···H contacts) using CrystalExplorer to rationalize crystallization behavior .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Dose-Response Validation : Replicate assays (e.g., IC measurements) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency.
- Metabolite Screening : Use LC-MS to identify degradation products that may alter activity .
- Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to distinguish selective vs. off-target effects .
Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?
- Chiral Chromatography : Utilize HPLC with amylose-based columns (e.g., Chiralpak IA) for enantiomer separation .
- Asymmetric Catalysis : Apply palladium catalysts with BINAP ligands to achieve >90% enantiomeric excess (ee) in coupling reactions .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate pure enantiomers .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N) to prevent oxidation of amine groups .
- Crystallography : Use low-temperature (178 K) data collection to minimize thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
